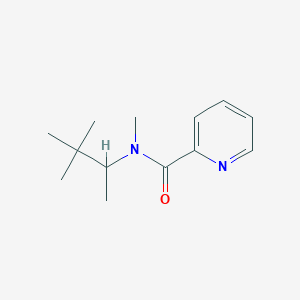![molecular formula C13H19NO B7494643 N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as ABT-418, is a chemical compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). ABT-418 is a potent agonist of the neuronal nicotinic acetylcholine receptor (nAChR), which plays a critical role in cognitive function.
Mechanism of Action
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide acts as a potent agonist of the nAChR, which is a type of ionotropic receptor that is widely distributed in the brain. Activation of the nAChR by N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide leads to the release of neurotransmitters such as dopamine, which play a critical role in cognitive function and memory.
Biochemical and Physiological Effects:
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. In addition, N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to increase the release of dopamine in the brain, which is thought to play a critical role in its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several advantages for use in lab experiments, including its potent and selective agonist activity at the nAChR, its ability to improve cognitive function and memory, and its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. However, N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide also has some limitations, including its potential for side effects such as nausea and vomiting, and its limited bioavailability.
Future Directions
There are several future directions for research on N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide, including:
1. Further studies on its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD.
2. Development of more potent and selective agonists of the nAChR for use in cognitive enhancement.
3. Investigation of the potential use of N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide in combination with other drugs for the treatment of cognitive disorders.
4. Studies on the long-term effects of N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide on cognitive function and memory.
5. Investigation of the mechanism of action of N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide and its effects on neurotransmitter release in the brain.
In conclusion, N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a promising compound for the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Its potent agonist activity at the nAChR and its ability to improve cognitive function and memory make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential for use in treating cognitive disorders.
Synthesis Methods
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with ethyl 2-bromo-5-cyclopropylidenepentanoate, followed by cyclization and amidation. Another method involves the reaction of cyclopropylmethylamine with ethyl 2-cyclopropylidenepentanoate, followed by cyclization and amidation.
Scientific Research Applications
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been extensively studied for its potential use in treating cognitive disorders, particularly Alzheimer's disease and ADHD. In preclinical studies, N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to improve cognitive function and memory in animal models of these disorders. Clinical trials in humans have also shown promising results, with N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide improving cognitive function in patients with mild to moderate Alzheimer's disease.
properties
IUPAC Name |
N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-14(11-5-6-11)13(15)12-8-9-3-4-10(12)7-9/h3-4,9-12H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGUCMOSQJJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

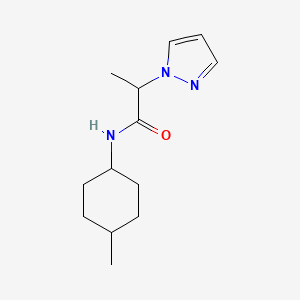
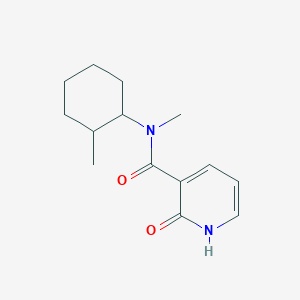
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
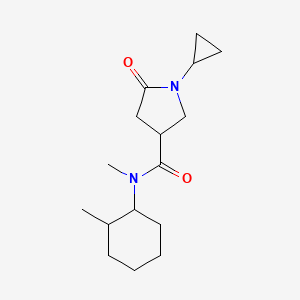
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
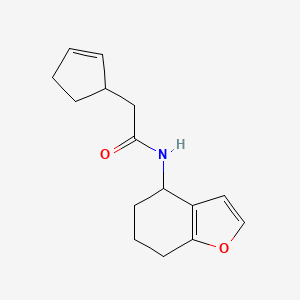
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
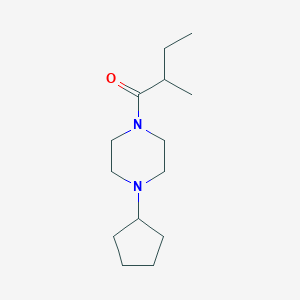

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
